![molecular formula C21H20ClN3O4S B6566717 N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921544-83-4](/img/structure/B6566717.png)
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a thiazole ring, and methoxy groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve the reaction of a 3-chloro-4-methylphenyl carbamoyl chloride with a 2-aminothiazole derivative, followed by methylation of the phenolic hydroxyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature of its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl group might be susceptible to hydrolysis, while the methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the carbamoyl group and the thiazole ring could potentially allow for interactions with various enzymes or receptors .
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s metabolism could potentially involve the modification or removal of the methyl, chloro, or methoxy groups .
Result of Action
Given the structural complexity of the molecule, it’s likely that it could have multiple effects depending on the specific biological context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by the pH of the environment due to the presence of ionizable groups. Similarly, temperature could influence the compound’s conformation and therefore its interaction with targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-12-4-6-14(9-16(12)22)23-19(26)10-15-11-30-21(24-15)25-20(27)13-5-7-17(28-2)18(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGFDDMESQXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide |
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